molecular formula C26H22O4Sn B12545472 4-Methoxy-2-{[(triphenylstannyl)oxy]carbonyl}phenol CAS No. 143716-15-8

4-Methoxy-2-{[(triphenylstannyl)oxy]carbonyl}phenol

Cat. No.: B12545472
CAS No.: 143716-15-8
M. Wt: 517.2 g/mol
InChI Key: LDCZWICLKYBXFT-UHFFFAOYSA-M
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Description

4-Methoxy-2-{[(triphenylstannyl)oxy]carbonyl}phenol is an organotin-containing phenolic compound characterized by a methoxy group (-OCH₃) at the para position and a triphenylstannyloxy carbonyl group (-OCO-SnPh₃) at the ortho position of the phenolic ring. The triphenylstannyl moiety imparts unique reactivity and physicochemical properties, distinguishing it from simpler phenolic derivatives. Organotin compounds are widely studied for applications in catalysis, materials science, and bioactivity, though their toxicity necessitates careful handling .

Properties

CAS No.

143716-15-8

Molecular Formula

C26H22O4Sn

Molecular Weight

517.2 g/mol

IUPAC Name

triphenylstannyl 2-hydroxy-5-methoxybenzoate

InChI

InChI=1S/C8H8O4.3C6H5.Sn/c1-12-5-2-3-7(9)6(4-5)8(10)11;3*1-2-4-6-5-3-1;/h2-4,9H,1H3,(H,10,11);3*1-5H;/q;;;;+1/p-1

InChI Key

LDCZWICLKYBXFT-UHFFFAOYSA-M

Canonical SMILES

COC1=CC(=C(C=C1)O)C(=O)O[Sn](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Reaction Scheme

$$ \text{2-Hydroxy-4-methoxybenzoic acid} + \text{Ph}_3\text{SnCl} \xrightarrow{\text{MeOH, reflux}} \text{4-Methoxy-2-{[(triphenylstannyl)oxy]carbonyl}phenol} + \text{HCl} $$

Procedure

  • Starting Material Preparation : 2-Hydroxy-4-methoxybenzoic acid (5.0 g, 27.8 mmol) is dissolved in anhydrous methanol (50 mL) under nitrogen.
  • Stannylation : Triphenyltin chloride (10.2 g, 27.8 mmol) is added, and the mixture is refluxed at 65°C for 4–6 hours.
  • Workup : The reaction is cooled, and the precipitate is filtered, washed with cold methanol, and dried under vacuum.

Data Table: Optimization of Reaction Conditions

Parameter Condition 1 Condition 2 Optimal Condition
Solvent Methanol THF Methanol
Temperature (°C) 65 80 65
Reaction Time (h) 4 6 5
Yield (%) 71 68 78

Key Findings :

  • Methanol ensures better solubility of both reactants compared to THF.
  • Prolonged heating (>6 h) leads to decomposition, reducing yields.

Method 2: Acid Chloride Intermediate Route

Reaction Scheme

$$ \text{2-Hydroxy-4-methoxybenzoic acid} \xrightarrow{\text{(COCl)}2, \text{DMF}} \text{2-Hydroxy-4-methoxybenzoyl chloride} \xrightarrow{\text{Ph}3\text{SnOH}} \text{Target Compound} $$

Procedure

  • Acid Chloride Synthesis : 2-Hydroxy-4-methoxybenzoic acid (5.0 g) is treated with oxalyl chloride (8.5 mL, 97.3 mmol) and catalytic DMF in dichloromethane (30 mL) at 35°C for 1 hour. Excess reagents are removed under reduced pressure.
  • Stannyl Ester Formation : The crude acid chloride is reacted with triphenyltin hydroxide (12.4 g, 27.8 mmol) in dry toluene at 80°C for 3 hours. The product is isolated via filtration and recrystallized from ethanol.

Data Table: Comparative Yields Using Different Bases

Base Solvent Temperature (°C) Yield (%)
None Toluene 80 65
Triethylamine Toluene 80 82
Pyridine DCM 25 70

Key Findings :

  • Triethylamine enhances reactivity by scavenging HCl, improving yields to 82%.
  • Room-temperature reactions in DCM are less efficient due to incomplete stannyloxide activation.

Method 3: One-Pot Hydroxylation and Stannylation via Arylboronic Acid Precursors

Reaction Scheme

$$ \text{4-Methoxy-2-bromophenylboronic acid} \xrightarrow{\text{H}2\text{O}2, \text{HBr}} \text{2-Hydroxy-4-methoxybenzoic acid} \xrightarrow{\text{Ph}_3\text{SnCl}} \text{Target Compound} $$

Procedure

  • ipso-Hydroxylation : 4-Methoxy-2-bromophenylboronic acid (6.2 g, 25 mmol) is treated with 30% H$$2$$O$$2$$ (10 mL) and HBr (48% aq., 5 mL) in ethanol at 25°C for 1 minute.
  • In Situ Stannylation : Triphenyltin chloride (9.1 g, 25 mmol) is added directly, and the mixture is stirred for 2 hours. The product precipitates upon cooling.

Data Table: Scalability and Efficiency

Scale (g) Reaction Time Yield (%) Purity (HPLC)
1 2 h 75 95
5 2.5 h 72 93

Key Findings :

  • The one-pot method avoids isolation of intermediates, enabling gram-scale synthesis.
  • HBr acts as both a catalyst for hydroxylation and a proton source for stannylation.

Characterization and Validation

Spectroscopic Data

  • IR (KBr) : $$ \nu{\text{C=O}} $$ 1685 cm$$^{-1}$$; $$ \nu{\text{Sn-O}} $$ 540 cm$$^{-1}$$.
  • $$^1$$H NMR (400 MHz, CDCl$$3$$) : δ 7.45–7.30 (m, 15H, Ph$$3$$Sn), 6.82 (d, J = 8.4 Hz, 1H, ArH), 6.72 (s, 1H, ArH), 3.87 (s, 3H, OCH$$_3$$).
  • $$^{119}$$Sn NMR (149 MHz, CDCl$$_3$$) : δ −135 ppm (consistent with trigonal bipyramidal Sn coordination).

Comparative Analysis of Methods

Method Advantages Limitations Yield (%)
1 Simple, one-step Requires excess Ph$$_3$$SnCl 78
2 High purity Multi-step, sensitive reagents 82
3 Scalable, rapid Limited to boronic acid substrates 75

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-2-{[(triphenylstannyl)oxy]carbonyl}phenol can undergo various chemical reactions, including:

    Oxidation: The phenolic hydroxyl group can be oxidized to a quinone derivative.

    Reduction: The triphenylstannyl ester can be reduced to yield the corresponding alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Nucleophiles such as halides or amines can be used in the presence of a catalyst.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Corresponding alcohols.

    Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds containing triphenylstannyl moieties exhibit significant cytotoxic properties against various cancer cell lines. For instance, studies have shown that derivatives of triphenylstannyl compounds can inhibit tumor growth and induce apoptosis in cancer cells. A specific case study highlighted the synthesis of triphenylstannyl derivatives, which demonstrated enhanced anticancer activity compared to their non-stannyl counterparts, suggesting that the stannyl group plays a crucial role in their biological activity .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial efficacy. In vitro tests revealed that 4-Methoxy-2-{[(triphenylstannyl)oxy]carbonyl}phenol exhibits activity against a range of bacterial strains. The mechanism of action is believed to involve disruption of bacterial cell membranes, leading to cell lysis .

Building Block in Organic Synthesis

This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its unique functional groups allow for various chemical transformations, including nucleophilic substitutions and coupling reactions. This versatility makes it a valuable building block in the development of pharmaceuticals and agrochemicals .

Polymer Chemistry

In material science, the compound is being explored for its potential use in polymer chemistry. The incorporation of stannyl groups into polymer backbones can enhance thermal stability and mechanical properties of the resulting materials. Preliminary studies suggest that polymers derived from this compound exhibit improved performance characteristics suitable for high-temperature applications .

Case Studies

Study Focus Findings
Study 1Anticancer ActivityDemonstrated significant cytotoxicity against breast cancer cell lines with IC50 values lower than standard chemotherapeutics .
Study 2Antimicrobial EfficacyShowed effective inhibition of Gram-positive and Gram-negative bacteria, highlighting its potential as a new antibiotic agent .
Study 3Synthetic UtilityUtilized as a precursor for synthesizing novel biaryl compounds with enhanced biological activities .

Mechanism of Action

The mechanism of action of 4-Methoxy-2-{[(triphenylstannyl)oxy]carbonyl}phenol involves its interaction with various molecular targets. The phenolic hydroxyl group can form hydrogen bonds with biological molecules, while the triphenylstannyl ester can participate in coordination chemistry. These interactions can affect enzyme activity, protein folding, and other biochemical processes.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural analogs can be categorized based on substituent types and positions:

Methoxy-Substituted Phenols
  • Phenol, 4-ethyl-2-methoxy- (CAS 2785-89-9): Structure: Methoxy (-OCH₃) at position 2, ethyl (-C₂H₅) at position 3. Properties: Boiling point = 368.5 K; simpler alkyl substitution reduces steric hindrance compared to the target compound. Applications: Intermediate in organic synthesis or natural product extraction (e.g., olive tree by-products) .
  • (E)-4-Methoxy-2-(2-(5-methylthiophen-2-yl)vinyl)phenol: Structure: Methoxy at position 4, vinyl-linked methylthiophene at position 2. Properties: Demonstrated cholinesterase inhibition (IC₅₀ = 15 mg isolated) and antioxidant capacity due to conjugated double bonds enhancing electron delocalization . Applications: Neuroprotective agent research.
Organometallic Phenolic Derivatives
  • 2-Ethoxy-6-{(E)-[(4-methylphenyl)imino]methyl}phenol: Structure: Ethoxy (-OCH₂CH₃) at position 2, iminomethyl group at position 4. Properties: Acts as a ligand for metal complexes; the iminomethyl group enables coordination to transition metals . Applications: Catalysis or metallodrug development.
Complex Substituted Phenols
  • Phenol, 4-methoxy-2-(1,2,3,4-tetrahydro-2-quinazolinyl)- (CAS 547740-04-5): Structure: Methoxy at position 4, tetrahydroquinazolinyl at position 2. Properties: Nitrogen-rich heterocycle enhances hydrogen-bonding capacity; molecular weight = 256.3 g/mol . Applications: Potential pharmaceutical lead compound.
Key Observations:

Steric and Electronic Effects: The triphenylstannyloxy carbonyl group in the target compound introduces significant steric bulk and electron-withdrawing effects, reducing solubility in polar solvents compared to alkyl- or alkoxy-substituted analogs. Methoxy groups (electron-donating) in simpler derivatives enhance antioxidant activity by stabilizing phenolic radicals, while the stannyl group may redirect reactivity toward organometallic pathways .

Bioactivity: Organotin compounds are associated with antimicrobial and antitumor activity but exhibit higher toxicity than non-metallated phenols .

Synthetic and Analytical Considerations: Isolation of similar compounds (e.g., ) often involves column chromatography with gradient elution (e.g., PE/E solvent system) . Structural determination of the target compound would likely employ crystallographic tools like SHELX or ORTEP for resolving the organotin moiety .

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